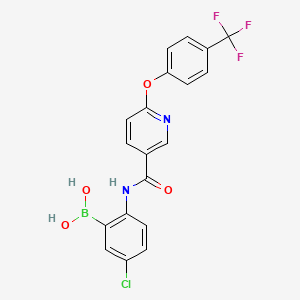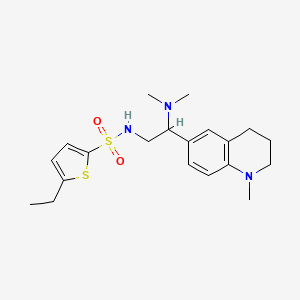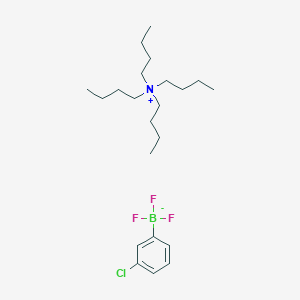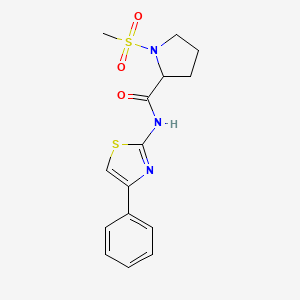![molecular formula C23H17N3O2S B2521418 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 893989-86-1](/img/structure/B2521418.png)
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the acetylation of amine functions and subsequent co-crystallization with other components, as seen in the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid . This suggests that the synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide might also involve similar acetylation steps and careful selection of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of related compounds shows interactions such as hydrogen bonding, which is crucial for the stability of the co-crystals formed . These interactions include O–H∙∙∙O=C and N–H∙∙∙O bonds, which could also be relevant in the molecular structure of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide, potentially affecting its biological activity and solubility.
Chemical Reactions Analysis
While the specific chemical reactions of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide are not detailed in the provided papers, the described compounds exhibit reactivity that is characteristic of their functional groups. For instance, the hydroxamic acid-based inhibitor contains a metal-chelating hydroxamate group, which is a potent inhibitor of aminopeptidase N . This suggests that the compound may also exhibit specific reactivity due to its functional groups, potentially as an enzyme inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the hydroxamic acid-based inhibitor shows potent inhibition of aminopeptidase N and anti-angiogenic activity, indicating that it has significant biological properties at low micromolar concentrations . Similarly, the acetamide derivative forms stable hydrogen-bonded networks, which could imply that N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide may have distinct physical properties such as solubility and stability based on its molecular interactions.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound has been involved in various synthesis and biological evaluation studies. For example, Thabet et al. (2011) synthesized a series of compounds including imidazo[2,1-b]thiazole derivatives, which were then screened for analgesic and anti-inflammatory properties (Thabet et al., 2011).
Anticancer Properties
Ding et al. (2012) designed and synthesized a series of compounds with imidazo[2,1-b]thiazole scaffolds, showing cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 (Ding et al., 2012). Another study by Deng et al. (2019) synthesized benzo[4,5]imidazo[2,1-b]thiazole derivatives, demonstrating significant antitumor activity against specific human cancer cell lines (Deng et al., 2019).
Antibacterial and Antifungal Activities
Compounds with similar chemical structures, as discussed by Ramalingam et al. (2019), were synthesized and found to have significant antibacterial activity (Ramalingam et al., 2019).
Anti-Parkinson’s Activity
Gomathy et al. (2012) synthesized acetamide derivatives and studied their anti-Parkinson's activity, demonstrating potential in this area (Gomathy et al., 2012).
Protective Activities Against DNA Damage
Abdel-Wahab et al. (2009) tested new compounds for their protective activity against DNA damage induced by the bleomycin-iron complex. Among them, compounds related to the chemical structure showed significant protective effects (Abdel-Wahab et al., 2009).
Propriétés
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c27-22(15-28-20-10-7-16-3-1-2-4-18(16)13-20)24-19-8-5-17(6-9-19)21-14-26-11-12-29-23(26)25-21/h1-14H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNBAWVCWEZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2521338.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2521339.png)
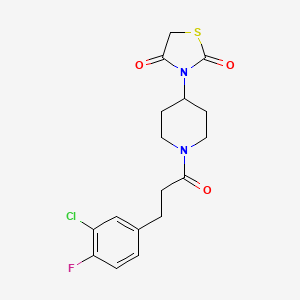
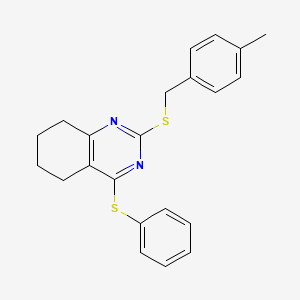
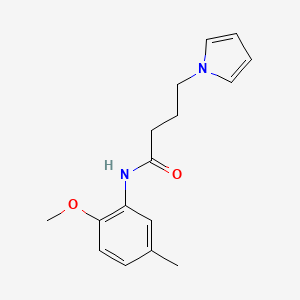
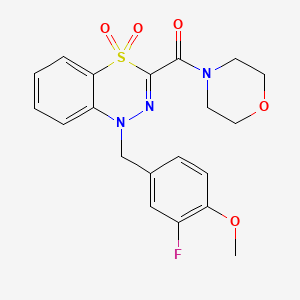
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)
